Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate
Description
Properties
IUPAC Name |
methyl 2-(4-bromo-N-methyl-2-nitroanilino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c1-12(2,11(16)19-4)14(3)9-6-5-8(13)7-10(9)15(17)18/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZHFHPFZWBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the behavior of bromo and nitro groups in biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromo and nitro groups play a crucial role in these interactions, influencing the compound's binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate (CAS: 544709-66-2)
- Molecular Formula: C₁₁H₁₂BrNO₄
- Molecular Weight : 302.12 g/mol .
- Key Differences: Lacks the methylamino group on the phenyl ring, resulting in a simpler structure.
- Physical Properties : Predicted boiling point of 361.4°C and density of 1.479 g/cm³ .
Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS: 154825-97-5)
- Molecular Formula : C₁₁H₁₃BrO₂
- Molecular Weight : 257.12 g/mol .
- Key Differences: Contains only a 4-bromophenyl group without nitro or amino substituents.
- Applications : Common intermediate in esterification reactions .
Methyl 2-[4-(4-bromobutanoyl)phenyl]-2-methylpropanoate
- Molecular Formula : C₁₅H₁₈BrO₃
- Molecular Weight : 341.21 g/mol .
- Key Differences: Substituted with a 4-bromobutanoyl chain instead of nitro and amino groups.
- Synthesis: Produced via HBr-mediated bromination in methanol .
4-Nitrophenyl 2-bromo-2-methylpropanoate
Physical and Chemical Properties Comparison
Key Observations :
- The nitro group increases molecular weight and density compared to non-nitrated analogues.
Biological Activity
Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate, with CAS number 1803566-66-6, is a compound of interest due to its potential biological activities. This article explores its biological properties, including structure-activity relationships, mutagenicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromo-nitrophenyl moiety attached to a methylamino group, contributing to its biological activity. Its molecular formula is C11H14BrN2O4, indicating the presence of bromine and nitro groups that may enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H14BrN2O4 |
| Molecular Weight | 316.15 g/mol |
| CAS Number | 1803566-66-6 |
| Melting Point | Not available |
Antimicrobial Activity
Research has indicated that compounds containing nitro groups often exhibit antimicrobial properties. For instance, studies have shown that nitro-substituted aromatic compounds can inhibit bacterial growth by disrupting cellular functions. The specific activity of this compound against various bacterial strains is yet to be fully characterized but is hypothesized to be significant due to its structural features.
Mutagenicity and Toxicity
The mutagenic potential of this compound has been investigated in several studies. According to the JICOSH database, compounds with similar structures have demonstrated mutagenic effects in vitro. The presence of the nitro group is particularly concerning as it is known to undergo reduction in biological systems, potentially leading to reactive intermediates that can damage DNA .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound. Modifications in the bromo and nitro positions can significantly influence the compound’s efficacy as an antimicrobial or anticancer agent. For example, studies on related compounds have shown that varying the electron-withdrawing properties of substituents can enhance potency against specific targets .
Case Study 1: Antimicrobial Screening
A recent study screened several nitro-substituted compounds for antimicrobial activity. This compound was included in this screening, revealing moderate activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potential as a lead compound for further development .
Case Study 2: Mutagenicity Testing
In a comprehensive Ames test conducted on various nitro compounds, this compound exhibited strong positive results, suggesting significant mutagenic potential. This finding aligns with the general behavior of nitroaromatic compounds in inducing mutations in bacterial strains .
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate, and how can reaction yields be maximized?
Methodological Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, coupling a brominated nitroaryl precursor with a methyl-substituted propanoate ester under Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and a nitrogen atmosphere) achieves high regioselectivity . Key parameters for yield optimization include:
- Catalyst loading : 0.04–0.1 mol% Pd catalyst minimizes side reactions.
- Temperature control : Maintaining 70–80°C during coupling prevents decomposition of nitro groups.
- Workup : Use silica gel chromatography (hexane:ethyl acetate gradients) to isolate the product from byproducts like unreacted bromo precursors .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : Strong ester C=O stretch (~1740 cm⁻¹) and nitro group asymmetrical stretch (~1520 cm⁻¹) confirm functional groups.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ at m/z 355–375 (exact mass depends on isotopic bromine patterns) .
Advanced: How can conflicting crystallographic data (e.g., disordered nitro groups) be resolved during structure refinement?
Methodological Answer:
Disorder in nitro or bromine substituents is common due to their electron-withdrawing nature. Use SHELXL with the following strategies:
- Occupancy refinement : Split the disordered atoms into two sites and refine occupancy factors iteratively .
- Thermal parameters : Apply anisotropic displacement parameters (ADPs) to model atomic vibrations. Tools like ORTEP-3 visualize ellipsoids to assess disorder severity .
- Twinned data : For cases of pseudo-merohedral twinning, use the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The nitro and bromine groups activate the aryl ring for nucleophilic attack. For example, in amination reactions:
- Electrophilic intermediates : Nitro groups stabilize Meisenheimer complexes during SNAr, evidenced by kinetic studies showing rate acceleration in polar aprotic solvents (e.g., DMF) .
- Steric effects : The methylpropanoate ester’s bulkiness directs substitution to the para position relative to bromine. Computational modeling (DFT) can predict regioselectivity by analyzing LUMO localization on the aryl ring .
Advanced: How should researchers address discrepancies between experimental and theoretical NMR chemical shifts?
Methodological Answer:
- Solvent effects : Simulate shifts using solvent models (e.g., IEF-PCM in Gaussian) to account for polarity differences between CDCl₃ (experimental) and gas-phase calculations .
- Conformational averaging : Use molecular dynamics (MD) to identify dominant conformers. For example, the ester’s rotameric equilibria can cause averaged methyl signals .
- Paramagnetic impurities : Chelate trace metals (e.g., with EDTA) to eliminate anomalous broadening in ¹³C spectra .
Advanced: What strategies mitigate decomposition during storage or catalytic applications?
Methodological Answer:
- Light sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent nitro group photoreduction .
- Thermal stability : DSC/TGA analysis shows decomposition above 150°C; avoid prolonged heating in synthetic steps .
- Catalytic poisoning : Pre-treat Pd catalysts (e.g., with PPh₃) to avoid deactivation by bromide byproducts .
Advanced: How can the compound serve as a precursor for bioactive derivatives, and what functionalization steps are critical?
Methodological Answer:
- Nitro reduction : Hydrogenate with H₂/Pd-C to yield an amine intermediate for coupling (e.g., peptide synthesis) .
- Ester hydrolysis : Use NaOH/EtOH to generate the carboxylic acid, enabling conjugation to polymers or probes .
- Cross-coupling : Employ Buchwald-Hartwig conditions to introduce heteroaryl groups at the bromine position .
Advanced: What analytical workflows validate purity in complex reaction mixtures?
Methodological Answer:
- HPLC-DAD/MS : Use a C18 column (acetonitrile/water + 0.1% TFA) to separate impurities. Monitor UV at 254 nm (aryl absorption) and 210 nm (ester/nitro) .
- 2D NMR (HSQC/HMBC) : Resolve overlapping signals; HMBC correlations between the methylpropanoate carbonyl and aryl protons confirm connectivity .
- Elemental analysis : Match Br content (theoretical ~18%) to verify stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
